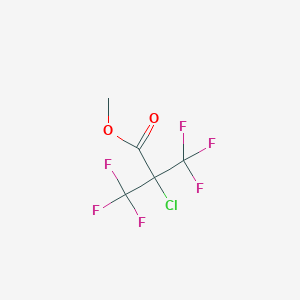

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated organic compound with the molecular formula C5H3ClF6O2. It is characterized by the presence of both chlorine and trifluoromethyl groups, making it a compound of interest in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various fluorinated esters and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

- Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate

- 2-chloro-3,3,3-trifluoropropene

- 2-chloro-1,1,1,2-tetrafluoropropane

Comparison: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is unique due to the presence of both chlorine and multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

Biological Activity

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances lipophilicity and alters electronic properties compared to non-fluorinated analogs. The presence of the chlorine atom further modifies its reactivity and biological interactions.

Biological Activity

1. Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) for various fluorinated compounds against Bacillus mycoides, Escherichia coli, and Candida albicans. This compound has shown promising results in this context:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | B. mycoides | 4.88 |

| Compound B | E. coli | 12.5 |

| This compound | C. albicans | TBD |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The compound demonstrated effective inhibition of cell growth with IC50 values comparable to established chemotherapeutics such as Doxorubicin:

| Cell Line | IC50 (µM) | Comparison Drug (IC50 µM) |

|---|---|---|

| A549 | 44.4 | Doxorubicin (52.1) |

| HCT116 | 22.4 | Doxorubicin (52.1) |

| PACA2 | 17.8 | Doxorubicin (52.1) |

These results indicate that the compound may inhibit critical pathways involved in cancer cell proliferation.

The trifluoromethyl group is known to enhance binding affinity to target proteins by forming multipolar interactions with carbonyl groups in proteins. This characteristic can lead to increased potency in therapeutic applications.

Case Studies

Study on Antibacterial Properties

In a comparative study of various trifluoromethyl-containing compounds, this compound exhibited a notable reduction in bacterial viability against resistant strains of E. coli. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy through increased membrane permeability and interaction with bacterial enzymes .

Anticancer Efficacy Analysis

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The results indicated significant down-regulation of genes associated with tumor progression (e.g., TP53, EGFR) upon treatment with this compound, suggesting a potential mechanism for its anticancer activity .

Properties

Molecular Formula |

C5H3ClF6O2 |

|---|---|

Molecular Weight |

244.52 g/mol |

IUPAC Name |

methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate |

InChI |

InChI=1S/C5H3ClF6O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |

InChI Key |

SCFPEEUERPSNPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.